Functional CCR4 Antagonism: GTPγS Binding IC50 Compared to GSK2239633A
In a [35S]-GTPγS functional assay using CHO membranes expressing human CCR4, the target compound inhibited receptor activation with an IC50 of 91.2 nM [1]. For context, GSK2239633A—a well‑characterized clinical‑stage CCR4 antagonist—exhibits a radioligand‑binding pIC50 of 7.96 (≈11 nM) . The target compound is less potent on this endpoint, directing its potential use toward applications where moderate potency combined with a distinct selectivity fingerprint is desired.
| Evidence Dimension | CCR4 functional antagonism (GTPγS binding) |
|---|---|
| Target Compound Data | IC50 = 91.2 nM |
| Comparator Or Baseline | GSK2239633A: pIC50 = 7.96 (≈11 nM) in [125I]-TARC binding assay |
| Quantified Difference | ~8‑fold lower potency |
| Conditions | Human CCR4 expressed in CHO membranes; [35S]-GTPγS (target) vs. [125I]-TARC (comparator) |
Why This Matters
Potency must be matched to the intended experimental or therapeutic window; this compound may offer a broader dynamic range in assays where partial inhibition is preferred.
- [1] BindingDB entry BDBM50380875. IC50 = 91.2 nM. View Source
